molecular formula C16H12F2N4O3S B4346924 3-amino-6-(difluoromethyl)-4-methyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-6-(difluoromethyl)-4-methyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B4346924
M. Wt: 378.4 g/mol
InChI Key: FSHIDQOEXWYTTC-UHFFFAOYSA-N
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Description

3-Amino-6-(difluoromethyl)-4-methyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound characterized by its thieno[2,3-b]pyridine core structure, which is substituted with various functional groups including amino, difluoromethyl, methyl, nitrophenyl, and carboxamide groups

Properties

IUPAC Name

3-amino-6-(difluoromethyl)-4-methyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4O3S/c1-7-6-10(14(17)18)21-16-11(7)12(19)13(26-16)15(23)20-8-2-4-9(5-3-8)22(24)25/h2-6,14H,19H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHIDQOEXWYTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[2,3-b]pyridine core One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The difluoromethyl and methyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of amine derivatives.

  • Substitution: Formation of various substituted thieno[2,3-b]pyridines.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: Application in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid

  • 3-Amino-6-(difluoromethyl)-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide

Uniqueness: This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its difluoromethyl group, in particular, may impart unique chemical properties that are not found in similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-6-(difluoromethyl)-4-methyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-amino-6-(difluoromethyl)-4-methyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide

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